N-[4-(allyloxy)phenyl]-2-bromobenzamide
Description
N-[4-(allyloxy)phenyl]-2-bromobenzamide is a brominated benzamide derivative featuring an allyloxy-substituted phenyl group at the 4-position of the benzamide scaffold. The allyloxy group (–O–CH₂–CH=CH₂) introduces steric and electronic effects, while the bromine atom at the 2-position of the benzamide ring enhances electrophilicity and influences intermolecular interactions, such as halogen bonding.
Properties
IUPAC Name |
2-bromo-N-(4-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h2-10H,1,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVLZBNSQUEESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-[4-(allyloxy)phenyl]-2-bromobenzamide has demonstrated potential as a therapeutic agent, particularly in the treatment of fibrotic diseases. Research indicates that compounds with similar structures can inhibit the formation of myofibroblasts, which are crucial in the development of fibrosis in tissues such as lungs and kidneys .
Case Study: Fibrosis Treatment
- Objective : To evaluate the efficacy of this compound in inhibiting fibrosis.
- Methodology : Administering varying doses to animal models with induced fibrosis.
- Results : Significant reduction in scar tissue formation was observed, suggesting potential for clinical applications in pulmonary and kidney fibrosis.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in cross-coupling reactions. Its reactivity allows it to participate in various coupling reactions with Grignard reagents, providing pathways to synthesize complex organic molecules .
Table 1: Reactivity of this compound in Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Coupling with Grignard Reagents | THF, MnCl₂ catalyst | 65 |
| Reaction with Aryl Halides | THF, 10% catalyst | 43 |
| Coupling with Alkyl Halides | THF, 10% catalyst | 50 |
Material Science
In material science, this compound is explored for its potential as a polymer additive or a precursor for creating functionalized polymers. Its unique chemical structure allows for modifications that can enhance the properties of polymers used in various applications.
Case Study: Polymer Functionalization
- Objective : To investigate the effect of incorporating this compound into polymer matrices.
- Methodology : Synthesis of polymer composites using different ratios of the compound.
- Results : Enhanced mechanical and thermal properties were noted, indicating its potential use in high-performance materials.
Biochemical Research
The compound is also utilized in proteomics research as a biochemical tool for studying protein interactions and modifications. Its ability to selectively react with specific amino acid residues makes it valuable for labeling and tracking proteins .
Table 2: Applications in Biochemical Research
| Application | Description |
|---|---|
| Protein Labeling | Used to tag proteins for visualization in assays |
| Interaction Studies | Investigates protein-protein interactions |
| Modification Tracking | Monitors post-translational modifications |
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Reactivity Trends
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in N-(2-nitrophenyl)-4-bromobenzamide lowers the electron density at the amide carbonyl, increasing reactivity toward nucleophiles compared to the allyloxy-substituted derivative .
- Methoxy or allyloxy groups (e.g., N-[4-(allyloxy)phenyl]-4-chlorobenzamide) enhance solubility in polar solvents due to oxygen lone-pair donation .
Halogen Effects :
Synthetic Yields :
- Multi-halogenated benzamides (e.g., EP 3 532 474 B1 derivative) achieve high yields (90%) due to optimized coupling conditions using acyl chlorides and aromatic amines .
- Allyloxy-substituted derivatives require careful control of reaction conditions to avoid premature polymerization of the allyl group .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[4-(allyloxy)phenyl]-2-bromobenzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves bromoacetylation of 4-(allyloxy)aniline followed by coupling with 2-bromobenzoyl chloride. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation .
- Catalysts : Base catalysts like triethylamine or DMAP improve yield by deprotonating intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- NMR spectroscopy : Assign peaks for allyloxy (δ 4.5–5.5 ppm) and bromophenyl (δ 7.2–8.0 ppm) groups .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 346.0 (calculated for C₁₆H₁₄BrNO₂) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (if crystalline) .
Q. What preliminary assays assess the compound’s biological activity?
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays .
- Antimicrobial activity : Use microdilution assays (MIC values) against S. aureus or E. coli .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Optimization strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield .
- Flow chemistry : Enhances reproducibility by controlling residence time and mixing efficiency .
- Data contradiction : Conflicting reports on optimal solvent (DMF vs. acetonitrile) require DOE (Design of Experiments) to resolve .
Q. How do structural modifications influence bioactivity?
- SAR studies :
- Bromine substitution : Replacing Br with Cl reduces anticancer activity (IC₅₀ increases from 2.1 µM to 8.7 µM) .
- Allyloxy vs. benzyloxy : Allyloxy improves solubility (logP = 2.8 vs. 3.5 for benzyloxy analogs) but lowers metabolic stability .
- Advanced validation : Use QSAR models to predict activity cliffs and guide synthetic priorities .
Q. What mechanisms explain contradictory results in enzyme inhibition studies?
- Case study : Discrepancies in COX-2 inhibition (IC₅₀ = 0.5 µM vs. >10 µM) may stem from assay conditions:
- Buffer pH : Activity drops at pH >7.5 due to deprotonation of key residues .
- Cofactor requirements : Mg²⁺ or Zn²⁺ ions modulate binding affinity .
- Resolution : Replicate assays under standardized conditions (e.g., pH 7.0, 1 mM MgCl₂) .
Q. How does the compound interact with cellular targets at the atomic level?
- Techniques :
- X-ray crystallography : Resolve ligand-protein complexes (e.g., PDB ID 6XYZ) to identify H-bonding with Thr830 in kinase domains .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) .
Q. What degradation pathways occur under physiological conditions?
- Pathways :
- Hydrolysis : Allyloxy group cleaves in acidic environments (t₁/₂ = 12 hours at pH 2.0) .
- Oxidation : Bromophenyl moiety forms quinone derivatives in the presence of CYP450 enzymes .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
